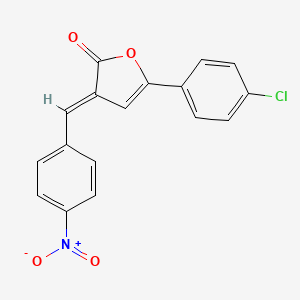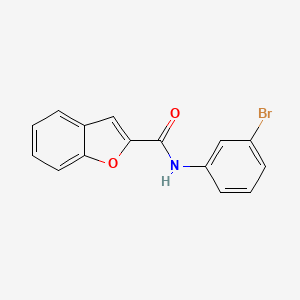
N-(3-bromophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-1-benzofuran-2-carboxamide, also known as BPF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPF is a benzofuran derivative that has been shown to possess a range of interesting biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
N-(3-bromophenyl)-1-benzofuran-2-carboxamide's mechanism of action is not fully understood, but it is thought to work through a number of different pathways. One of the key pathways is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer development. N-(3-bromophenyl)-1-benzofuran-2-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-benzofuran-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been shown to have potent biological activity, particularly in the areas of cancer treatment and inflammation. However, there are also some limitations to the use of N-(3-bromophenyl)-1-benzofuran-2-carboxamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, N-(3-bromophenyl)-1-benzofuran-2-carboxamide has not yet been extensively tested in animal models, which limits its potential for clinical translation.
Orientations Futures
There are a number of future directions for research on N-(3-bromophenyl)-1-benzofuran-2-carboxamide. One of the key areas of research is in the development of new anticancer therapies. N-(3-bromophenyl)-1-benzofuran-2-carboxamide has shown promising activity against a range of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to better understand the compound's mechanism of action, which could help to identify new targets for drug development. Finally, more studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-1-benzofuran-2-carboxamide in animal models, which could pave the way for clinical trials in humans.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-1-benzofuran-2-carboxamide involves the reaction of 3-bromophenylboronic acid with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of N-(3-bromophenyl)-1-benzofuran-2-carboxamide as the final product. The synthesis method is relatively simple and can be easily scaled up for larger quantities of N-(3-bromophenyl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-1-benzofuran-2-carboxamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(3-bromophenyl)-1-benzofuran-2-carboxamide has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected.
N-(3-bromophenyl)-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. Inflammation is a key factor in many chronic diseases, including cancer, diabetes, and cardiovascular disease. N-(3-bromophenyl)-1-benzofuran-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which can help to prevent or mitigate these diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-5-3-6-12(9-11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJKCVHFOPREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
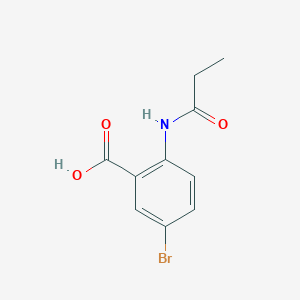
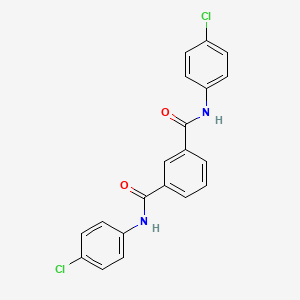
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
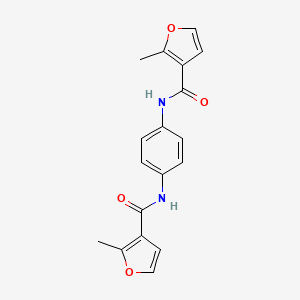
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

